

# Application Notes and Protocols for (S)-Volinanserin in Radioligand Binding Assays

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## Compound of Interest

Compound Name: (S)-Volinanserin

Cat. No.: B2529940

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## Introduction

**(S)-Volinanserin**, also known as (S)-MDL 100,907, is a potent and highly selective antagonist of the serotonin 2A (5-HT<sub>2A</sub>) receptor.<sup>[1][2]</sup> Its high affinity and specificity make it an invaluable tool for researchers studying the 5-HT<sub>2A</sub> receptor, a key player in various physiological and pathological processes in the central nervous system. These application notes provide detailed protocols for utilizing **(S)-Volinanserin** in radioligand binding assays to characterize the 5-HT<sub>2A</sub> receptor, screen compound libraries, and investigate drug-receptor interactions.

**(S)-Volinanserin's** utility in radioligand binding assays stems from its ability to selectively bind to the 5-HT<sub>2A</sub> receptor with a high affinity, having a  $K_i$  of 0.36 nM.<sup>[1][2]</sup> This allows for the accurate determination of 5-HT<sub>2A</sub> receptor density ( $B_{max}$ ) and the affinity ( $K_i$ ) of other compounds through competitive binding experiments. Furthermore, its selectivity, which is over 300-fold higher for the 5-HT<sub>2A</sub> receptor compared to the 5-HT<sub>1c</sub>,  $\alpha$ -1 adrenergic, and dopamine D<sub>2</sub> receptors, ensures minimal off-target effects in well-designed assays.<sup>[1][2]</sup>

## Data Presentation

### Table 1: Binding Affinity of (S)-Volinanserin at Various Receptors

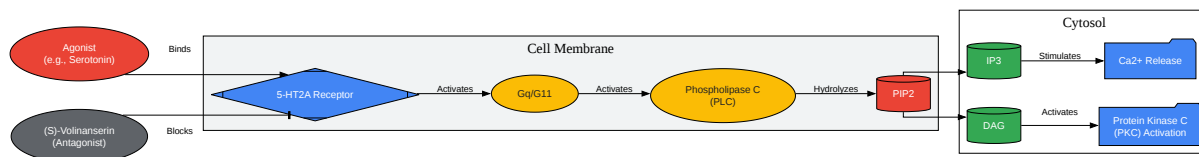
This table summarizes the binding affinity ( $K_i$ ) of **(S)-Volinanserin** for the human 5-HT2A receptor and a selection of other G-protein coupled receptors, highlighting its selectivity.

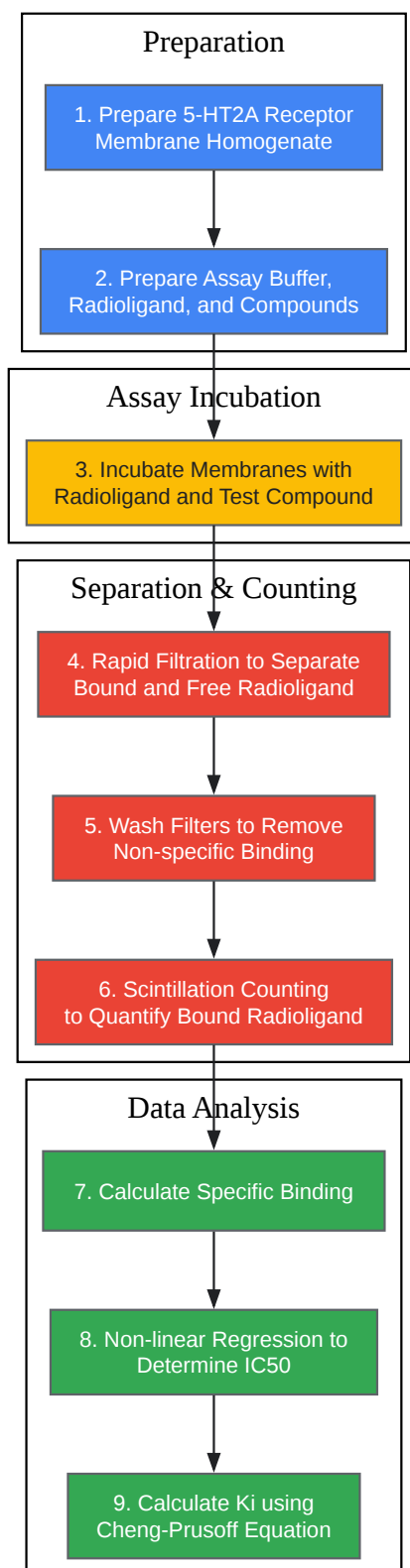
Receptor	$K_i$ (nM)	Selectivity Fold (vs. 5-HT2A)
5-HT2A	0.36	1
5-HT1c	>108	>300
$\alpha$ 1-adrenergic	>108	>300
Dopamine D2	>108	>300

Data compiled from publicly available sources.[\[1\]](#)[\[2\]](#)

## Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ( $\text{Ca}^{2+}$ ), while DAG activates Protein Kinase C (PKC).





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## References

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